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Cat. No.: B1153609 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Rauvomine B is a structurally unique monoterpenoid indole alkaloid isolated from the plant

Rauvolfia vomitoria. Its complex hexacyclic architecture, featuring a rare cyclopropane ring, has

garnered significant interest in the synthetic and pharmacological communities. This technical

guide provides a comprehensive overview of the spectroscopic data for Rauvomine B,

including Nuclear Magnetic Resonance (NMR), Infrared (IR), and High-Resolution Mass

Spectrometry (HRMS) data. Detailed experimental protocols are also provided to facilitate the

replication and verification of these findings.

Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for Rauvomine B. Data

has been compiled from both the original isolation and subsequent total synthesis studies.

Table 1: ¹H NMR Data for Rauvomine B (CDCl₃)
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

1 8.08 br s

3 3.93 m

5α 3.33 m

5β 2.87 m

6α 2.15 m

6β 1.88 m

9 7.48 d 7.5

10 7.12 t 7.5

11 7.18 t 7.5

12 7.33 d 7.5

14α 2.25 m

14β 1.95 m

15 2.35 m

16 1.45 m

17-OH 1.55 s

18 1.15 d 6.5

19 2.65 qd 6.5, 2.0

20 0.95 m

21α 4.15 d 11.5

21β 3.98 d 11.5

Table 2: ¹³C NMR Data for Rauvomine B (CDCl₃)
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Position Chemical Shift (δ, ppm)

2 134.5

3 55.8

5 52.1

6 21.8

7 108.1

8 128.2

9 118.3

10 119.8

11 121.5

12 111.2

13 136.4

14 35.1

15 34.7

16 28.9

17 78.2

18 14.2

19 38.2

20 25.4

21 60.3

Table 3: Infrared (IR) and High-Resolution Mass
Spectrometry (HRMS) Data for Rauvomine B
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Technique Data

IR (film)
ν_max: 3350, 2924, 2853, 1615, 1456, 1377,

1026 cm⁻¹

HRESIMS
m/z [M+H]⁺: Calculated for C₂₀H₂₅N₂O:

309.1961; Found: 309.1965

Experimental Protocols
The spectroscopic data presented above were acquired using the following methodologies:

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectra were recorded on a Bruker AVANCE III 400 MHz or a similar

high-field NMR spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃).

Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual

solvent peak (CHCl₃ at δ 7.26 ppm for ¹H NMR and CDCl₃ at δ 77.16 ppm for ¹³C NMR).

Coupling constants (J) are reported in Hertz (Hz).

Infrared (IR) Spectroscopy
IR spectra were obtained on a Nicolet 380 FT-IR spectrometer or an equivalent instrument. The

data was collected as a thin film on a potassium bromide (KBr) plate. The absorption

frequencies are reported in reciprocal centimeters (cm⁻¹).

High-Resolution Mass Spectrometry (HRMS)
HRMS data was acquired using an Agilent 6210 ESI-TOF mass spectrometer or a similar high-

resolution instrument. The sample was introduced via electrospray ionization (ESI) in positive

ion mode. The mass-to-charge ratio (m/z) is reported for the protonated molecular ion [M+H]⁺.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a novel natural product like Rauvomine B.
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Caption: Workflow for the isolation and structural elucidation of Rauvomine B.
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To cite this document: BenchChem. [Spectroscopic Profile of Rauvomine B: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1153609#spectroscopic-data-of-rauvomine-b-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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